

The Discovery and Foundational Characterization of Med27: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mediator Complex Subunit 27 (Med27), a key component of the Mediator complex, plays a critical role in the regulation of transcription by RNA polymerase II. Its discovery and initial characterization were pivotal in advancing our understanding of the intricate molecular mechanisms that govern gene expression. This technical guide provides an in-depth overview of the seminal studies that first identified and described Med27, with a focus on the experimental methodologies, quantitative data, and the conceptual framework that established its function as a transcriptional coactivator. Initially identified as CRSP34, a 34-kDa subunit of the Cofactor Required for Sp1 (CRSP) complex, its journey from a novel protein to an integral part of the Mediator complex highlights a significant period of discovery in molecular biology.

Discovery of the CRSP Complex and Identification of CRSP34 (Med27)

The discovery of Med27 is intrinsically linked to the identification of the CRSP complex, a multiprotein coactivator essential for the transcriptional activation by the transcription factor Sp1. Seminal work published in 1999 by Ryu and colleagues detailed the purification and characterization of this complex from human HeLa cells.[1]



The CRSP complex was identified as a novel factor required, in addition to TFIID, for the efficient activation of transcription by Sp1.[1] Purification of the CRSP complex revealed it to be a large assembly with an approximate molecular mass of 700 kDa, composed of nine major subunits with molecular masses ranging from 33 kDa to 200 kDa.[1] Among these, the 34-kDa subunit, named CRSP34, was identified as a new protein, now known as Med27.[1] The cloning of the cDNAs encoding these subunits was a crucial step in their characterization.[1]

Initial Characterization of Med27 (CRSP34) and its Role in Transcription

The initial characterization of CRSP34 focused on its role as an integral component of the CRSP complex and its function in Sp1-dependent transcriptional activation. The CRSP complex, including CRSP34, was shown to be essential for mediating the signal from the enhancer-binding protein Sp1 to the basal transcription machinery.[1]

Immunodepletion studies were critical in confirming the essential cofactor function of the CRSP subunits.[1] The removal of the CRSP complex from in vitro transcription assays abrogated Sp1-dependent transcription, and this activity could be restored by the addition of the purified complex. This demonstrated the functional necessity of the entire complex, including the newly discovered CRSP34.

The identification of CRSP34 as a component of other coactivator complexes, such as the thyroid hormone receptor-associated proteins (TRAP) complex, suggested a broader role in transcriptional regulation.[2] This finding hinted at a combinatorial mechanism of coactivator assembly, where different subunits could be part of distinct complexes to regulate a wide array of genes.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on the CRSP complex and its subunits.

Table 1: Subunit Composition of the Purified Human CRSP Complex



Subunit Name	Apparent Molecular Mass (kDa)
CRSP200	200
CRSP150	150
CRSP130	130
CRSP100	100
CRSP77	77
CRSP70	70
CRSP34	34
CRSP33	33

Data sourced from Ryu et al., Nature, 1999.[1]

Experimental Protocols

The discovery and initial characterization of Med27 (CRSP34) were reliant on a series of sophisticated biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Purification of the CRSP Complex from HeLa Cells

This protocol is based on the detailed method published by Ryu et al. in PNAS, 1999.[2][3]

- Preparation of Nuclear Extract: Nuclear extracts were prepared from cultured human HeLa cells.
- Phosphocellulose Chromatography: The nuclear extract was subjected to chromatography
 on a P-11 phosphocellulose column. The fraction eluting with 1 M KCl (P1M fraction) was
 collected, as it contained the CRSP activity.
- Nickel Affinity Chromatography: A key step in the purification was the use of Ni²⁺nitrilotriacetic acid (NTA)-agarose chromatography. The P1M fraction was loaded onto the
 Ni²⁺-NTA column, which was then washed and eluted with a buffer containing imidazole.



- Heparin Chromatography: The CRSP-containing fractions from the Ni²⁺-NTA column were pooled, dialyzed, and applied to a Poros Heparin column. The complex was eluted with a linear salt gradient.
- Glycerol Gradient Centrifugation: The fractions with CRSP activity were further purified by centrifugation through a 15% to 30% glycerol gradient.
- Mono S Chromatography: The final purification step involved chromatography on a Mono S column, with elution via a linear salt gradient.
- Analysis of Purity: The purity of the CRSP complex at each stage was monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining.

In Vitro Transcription Assay

This assay was crucial for identifying and functionally characterizing the CRSP complex.

- Template DNA: A DNA template containing GC-box Sp1 binding sites upstream of a promoter was used. A control template lacking these sites was used to demonstrate specificity.
- Transcription Reaction Components: The reaction mixture contained purified recombinant Sp1, RNA polymerase II, and a set of general transcription factors (TFIIA, TFIIB, TFIID, TFIIE, TFIIF, and TFIIH).
- Addition of CRSP Fractions: Aliquots of the fractions from the CRSP purification steps were added to the transcription reactions.
- Transcription and Analysis: Transcription was allowed to proceed, and the resulting RNA
 transcripts were analyzed by primer extension or a similar method to quantify the level of
 transcription from the specific start site. A strong stimulation of transcription in the presence
 of Sp1 and a CRSP-containing fraction, but not with either alone, indicated the coactivator
 activity.

Cloning of the CRSP34 (Med27) cDNA

While the exact, detailed cloning protocol for the initial isolation of human CRSP34 is not explicitly available in the primary abstracts, the general methodology at the time involved the



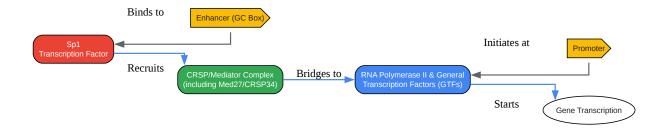
following steps, leading to the deposition of the sequence under accession number AF104252.

- Protein Sequencing: The purified CRSP34 protein was subjected to microsequencing to obtain partial amino acid sequence information.
- Degenerate PCR Primer Design: Based on the amino acid sequence, degenerate oligonucleotide primers were designed.
- cDNA Library Screening: A human cDNA library (e.g., from HeLa cells) was screened using the degenerate primers in a polymerase chain reaction (PCR)-based approach or by hybridization with a labeled probe.
- Isolation and Sequencing of cDNA Clones: Positive clones were isolated, and the full-length cDNA insert was sequenced to determine the complete nucleotide and deduced amino acid sequence of CRSP34.

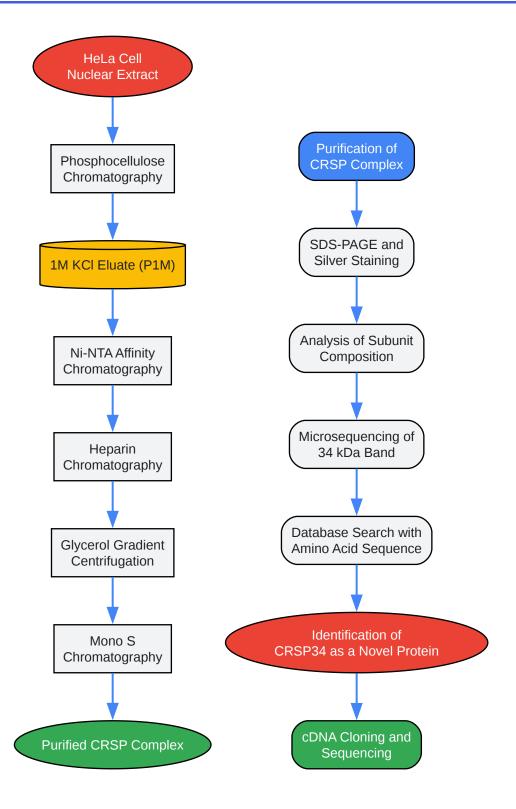
Visualizations

Signaling Pathway: Role of CRSP/Mediator in Sp1-Activated Transcription









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